

2-Methyl-1-nitroanthraquinone spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methyl-1-nitroanthraquinone

Cat. No.: B094343

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-1-nitroanthraquinone**

This guide provides a comprehensive analysis of the spectroscopic data for **2-Methyl-1-nitroanthraquinone** (CAS No. 129-15-7), a key intermediate in the synthesis of various dyes. [1][2] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for elucidating reaction mechanisms. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a multi-faceted analytical profile of the molecule.

Molecular Structure and Overview

2-Methyl-1-nitroanthraquinone is an anthraquinone derivative characterized by a methyl group at the C2 position and a nitro group at the C1 position of the anthracene-9,10-dione core. [3] Its molecular formula is $C_{15}H_9NO_4$, with a molecular weight of 267.24 g/mol. [3][4] The planar, aromatic structure with electron-withdrawing nitro and carbonyl groups dictates its chemical and spectroscopic properties.

Caption: Molecular structure of **2-Methyl-1-nitroanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.^[5] For **2-Methyl-1-nitroanthraquinone**, both ¹H and ¹³C NMR provide critical data for structural verification.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. A solvent like deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically chosen for its ability to dissolve the compound without producing interfering signals in the ¹H NMR spectrum.^[5] For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay are necessary to obtain good signal-to-noise for quaternary carbons, which have longer relaxation times.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-1-nitroanthraquinone** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H and ¹³C NMR Spectral Data

While specific, publicly available high-resolution spectra for **2-Methyl-1-nitroanthraquinone** are limited, the expected chemical shifts can be predicted based on the structure and data from

analogous anthraquinone compounds.[6][7][8][9]

Table 1: Predicted NMR Spectroscopic Data for **2-Methyl-1-nitroanthraquinone**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~ 2.5 - 2.8	Singlet (s)	Methyl protons (-CH ₃)
^1H	~ 7.5 - 8.5	Multiplets (m)	6 Aromatic protons (-CH)
^{13}C	~ 15 - 20	-	Methyl carbon (-CH ₃)
^{13}C	~ 125 - 150	-	Aromatic and nitro-substituted carbons (-C, -CH)
^{13}C	~ 180 - 185	-	Carbonyl carbons (C=O)

Note: PubChem indicates the existence of a ^{13}C NMR spectrum for this compound, held by Wiley-VCH GmbH, confirming experimental data has been generated.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a characteristic "fingerprint."

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grinding: Thoroughly grind the mixture in an agate mortar and pestle to a fine, homogenous powder.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

IR Spectral Data

The IR spectrum of **2-Methyl-1-nitroanthraquinone** is dominated by absorptions from the carbonyl, nitro, and aromatic moieties.[3][4]

Table 2: Key IR Absorption Bands for **2-Methyl-1-nitroanthraquinone**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Weak	Aliphatic C-H Stretch (from - CH_3)
~ 1670 - 1680	Strong	C=O Stretch (Anthraquinone carbonyls)
~ 1590, 1450	Medium	Aromatic C=C Stretch
~ 1530 - 1550	Strong	Asymmetric NO_2 Stretch
~ 1340 - 1360	Strong	Symmetric NO_2 Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed offers valuable clues about the molecule's structure.[10][11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC, where the compound is vaporized and separated from the solvent on a capillary column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI), where it is bombarded with high-energy electrons to form a molecular ion ($M^{+ \cdot}$) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data

The mass spectrum of **2-Methyl-1-nitroanthraquinone** shows a molecular ion peak corresponding to its exact mass and a series of fragment ions resulting from the cleavage of its weakest bonds.^[3]

Table 3: Key Mass Spectrometry Data for **2-Methyl-1-nitroanthraquinone**

m/z	Proposed Fragment Ion	Identity/Loss
267	$[C_{15}H_9NO_4]^{+ \cdot}$	Molecular Ion ($M^{+ \cdot}$)
221	$[C_{15}H_9O_2]^{+ \cdot}$	$[M - NO_2]^{+ \cdot}$
193	$[C_{14}H_9O]^{+ \cdot}$	$[M - NO_2 - CO]^{+ \cdot}$
165	$[C_{13}H_9]^{+ \cdot}$	$[M - NO_2 - CO - CO]^{+ \cdot}$ or $[C_{13}H_9]^{+ \cdot}$ fragment

Note: The NIST Mass Spectrometry Data Center reports major peaks at m/z 267, 221, and 165.^[3]

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is a self-validating process that confirms the connectivity of the atoms. The primary fragmentation is the loss of the nitro group (NO_2), which is a common pathway for nitroaromatic compounds. This is followed by sequential losses of carbon monoxide (CO) from the quinone structure.



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Caption: Proposed MS fragmentation of **2-Methyl-1-nitroanthraquinone**.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a robust and definitive analytical profile for **2-Methyl-1-nitroanthraquinone**. The predicted NMR shifts outline the carbon-hydrogen framework, IR spectroscopy confirms the presence of key carbonyl and nitro functional groups, and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern. This guide serves as a foundational reference for the analytical characterization of this important chemical intermediate.

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